Hexafluoroantimonic acid hexahydrate
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Overview
Description
Hexafluoroantimonic acid hexahydrate is a highly potent superacid, known for its extreme acidity and corrosiveness. It is a mixture of hydrogen fluoride and antimony pentafluoride, forming a complex compound that is significantly stronger than pure sulfuric acid . This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Hexafluoroantimonic acid hexahydrate can be synthesized through several methods. One common approach involves reacting hydrogen fluoride with antimony pentafluoride . The reaction is typically carried out under controlled conditions to ensure the proper formation of the desired compound. Industrial production methods may involve the dissolution of antimony pentoxide in hydrofluoric acid or the preparation of antimony pentafluoride followed by its reaction with hydrogen fluoride .
Chemical Reactions Analysis
Hexafluoroantimonic acid hexahydrate undergoes various types of chemical reactions, including protonation, dehydrogenation, and dehydration . It is known to protonate nearly all organic compounds, often leading to significant chemical transformations. Common reagents used in these reactions include hydrogen fluoride and antimony pentafluoride. The major products formed from these reactions depend on the specific substrates and conditions used, but they often involve the formation of highly reactive intermediates .
Scientific Research Applications
Hexafluoroantimonic acid hexahydrate has a wide range of scientific research applications. In chemistry, it is used as a superacid catalyst for various reactions, including the preparation of alkylidene oxonium salts . In biology and medicine, it is studied for its potential effects on biological systems, although its extreme corrosiveness limits its direct applications. In industry, it is used in processes that require strong acids, such as the production of certain chemicals and materials .
Mechanism of Action
The mechanism by which hexafluoroantimonic acid hexahydrate exerts its effects involves the protonation of organic compounds, often leading to dehydrogenation or dehydration . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate protons and interact with various chemical species. The exact mechanism of action can vary depending on the specific reaction and conditions used .
Comparison with Similar Compounds
Hexafluoroantimonic acid hexahydrate is unique among superacids due to its extreme acidity and reactivity. Similar compounds include fluoroboric acid and other fluoro-based superacids . Compared to these compounds, this compound is often considered to be one of the strongest and most reactive, making it particularly useful in applications that require such properties .
Biological Activity
Hexafluoroantimonic acid hexahydrate (HFAH) is a highly potent superacid formed from the combination of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). It is recognized for its extreme acidity, which is several trillion times stronger than sulfuric acid. This article delves into the biological activity of HFAH, exploring its chemical properties, potential applications, safety concerns, and relevant case studies.
This compound is characterized by its unique molecular structure and high reactivity. The compound can be represented as follows:
The acidity of HFAH is quantified using the Hammett acidity function (H0), with values reaching as low as -28, indicating its classification as a superacid. The extreme acidity allows it to protonate a wide range of organic compounds, leading to the formation of carbocations and other reactive intermediates .
Biological Activity
Toxicological Effects
Due to its highly corrosive nature, HFAH poses significant health risks upon exposure. Inhalation or contact with skin can lead to severe irritation and chemical burns. The following table summarizes the toxicological data associated with HFAH:
Exposure Route | Effects | Recommended Actions |
---|---|---|
Inhalation | Respiratory irritation, potential RADS | Immediate medical attention; avoid inducing vomiting |
Skin Contact | Chemical burns, irritation | Flush with water; seek medical help |
Eye Contact | Severe irritation, potential blindness | Rinse eyes continuously with water; seek immediate care |
Reactive Airways Dysfunction Syndrome (RADS) has been documented in individuals exposed to high concentrations of HFAH, characterized by sudden onset asthma-like symptoms following exposure .
Applications in Research
HFAH is primarily utilized in synthetic organic chemistry due to its ability to facilitate reactions that require strong protonation. It has been used effectively in the preparation of alkylidene oxonium salts, which are vital intermediates in various organic synthesis pathways .
Case Studies
- Synthesis of Alkylidene Oxonium Salts : Research has demonstrated that HFAH can efficiently convert alcohols into alkylidene oxonium salts, which are crucial for subsequent reactions in organic synthesis .
- Protonation Reactions : A study highlighted the use of HFAH in protonating hydrocarbons to produce stable carbocations. This reaction pathway has implications for developing new synthetic routes in organic chemistry .
Safety and Handling
Given its extreme reactivity and corrosiveness, handling HFAH requires strict safety protocols. Personal protective equipment (PPE), including gloves and face shields, is essential when working with this acid. Proper storage conditions involve using containers made from materials resistant to corrosion, such as PTFE or PFA .
Properties
IUPAC Name |
hexafluoroantimony(1-);hydron;hexahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSSNXRZMXGHE-UHFFFAOYSA-I |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].O.O.O.O.O.O.F[Sb-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H13O6Sb |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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